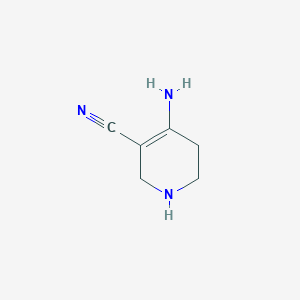

4-Amino-3-cyano-1,2,5,6-tetrahydropyridine

Vue d'ensemble

Description

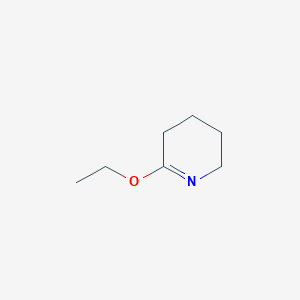

4-Amino-3-cyano-1,2,5,6-tetrahydropyridine derivatives are a class of compounds that have garnered interest due to their potential applications in various fields, including medicinal chemistry. These compounds are characterized by the presence of an amino group and a cyano group attached to a tetrahydropyridine ring, which is a saturated six-membered ring containing one nitrogen atom.

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions that allow for the efficient construction of the tetrahydropyridine core. For instance, a one-step synthesis of 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans has been achieved through a three-component condensation involving 4-piperidinones, 5-pyrazolones, and malononitrile . Similarly, a green and rapid synthesis method for 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives has been developed using a one-pot condensation of 4-hydroxyquinolin-2(1H)-one, aldehyde, and malononitrile . Another example is the regioselective synthesis of 4-amino-1,2-dihydropyridines via a three-component domino coupling of α-oxoketene-N,S-arylaminoacetals, aldehydes, and malononitrile .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their chemical properties and biological activities. X-ray diffraction analysis has been used to determine the crystal structure of related compounds, such as 3-amino-5-acetyl-4,7-dihydro-6-methyl-4-(2-nitrophenyl)-2-cyanothieno[2,3-b]-pyridine, revealing specific features of their molecular packing in crystals . The presence of nitrile and amino groups at specific positions on the tetrahydropyridine ring makes these compounds suitable precursors for further synthetic modifications .

Chemical Reactions Analysis

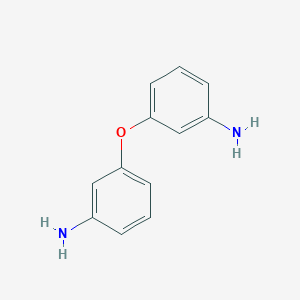

The chemical reactivity of 4-amino-3-cyano-1,2,5,6-tetrahydropyridine derivatives is influenced by the functional groups present on the ring. These compounds can undergo various chemical reactions, such as Knoevenagel condensation, Michael addition, and cyclization, to form densely functionalized structures . The presence of both nitrile and amino groups also allows for selective interactions with metal ions, as demonstrated by one of the synthesized 4-amino-1,2-dihydropyridines exhibiting high selectivity for Fe3+ ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can significantly alter these properties. For example, the synthesis of 4-amino-5-cyano-6-alkylamino pyridine derivatives has been reported, and their structures confirmed by various spectroscopic methods, indicating potential fungicidal and herbicidal activities . The crystal structure analysis provides insights into the density and molecular packing, which are important for understanding the solid-state properties of these compounds .

Applications De Recherche Scientifique

Chemical Transformation and Synthesis

Research indicates that compounds related to 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine undergo various chemical transformations. For instance, cycloadducts formed from reactions with olefins can transform into methyl 6-cyano-1,2-dihydro-2-oxo-4-pyridinecarboxylates, which are significant for further chemical syntheses (Vandenberghe et al., 1996). Similarly, the synthesis of related compounds like 3-cyano-4-methyl-2,6-dioxopyridine amino enones has been achieved through one-pot, three-component condensation (Oshega et al., 2015).

Biological Activity

A series of 4-amino-5-cyano-6-alkylamino pyridine derivatives, which are structurally related to 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine, have shown potential fungicidal and herbicidal activities in preliminary bioassays (Liu, Ren, & He, 2015). This suggests potential applications in agriculture and pest control.

Material Science and Dye Synthesis

Compounds structurally similar to 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine have been used in the synthesis of dyes for textile applications. For example, derivatives of tetrahydropyridine have been used to synthesize disperse dyes with antimicrobial activity and applications on polyester fabric (Al-Etaibi et al., 2014).

Safety And Hazards

Safety data sheets suggest that exposure to “4-Amino-3-cyano-1,2,5,6-tetrahydropyridine” may cause irritation or other symptoms, and it is advised to wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). If the exposure limits are exceeded, use a full-face respirator .

Orientations Futures

The use of structure-activity relationship (SAR) studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design . More innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives and their pharmacological activities have been determined .

Propriétés

IUPAC Name |

4-amino-1,2,3,6-tetrahydropyridine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-3-5-4-9-2-1-6(5)8/h9H,1-2,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDHGRMHEXOIHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392076 | |

| Record name | 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-cyano-1,2,5,6-tetrahydropyridine | |

CAS RN |

15827-80-2 | |

| Record name | 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

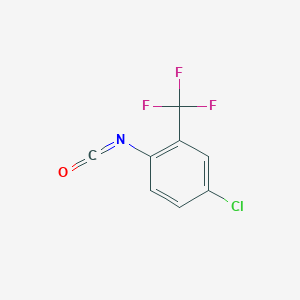

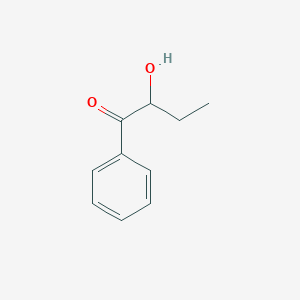

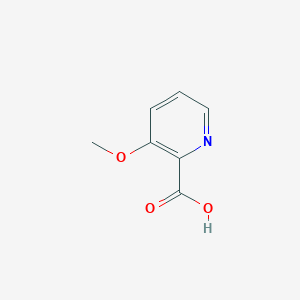

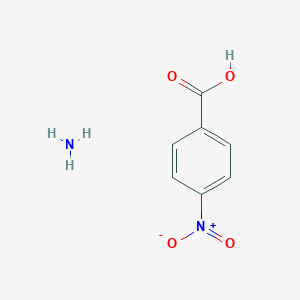

Retrosynthesis Analysis

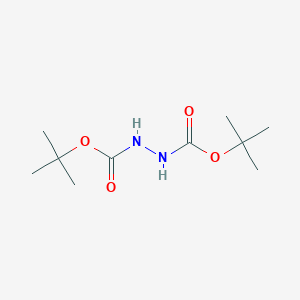

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

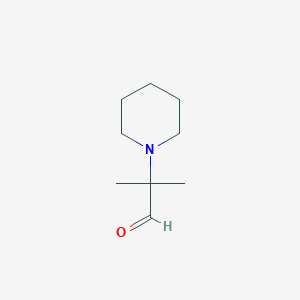

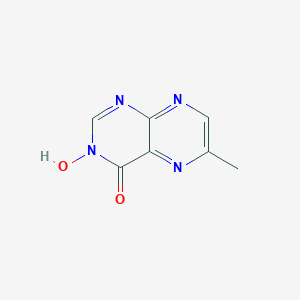

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.